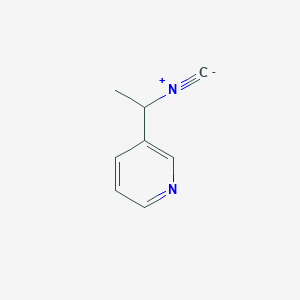

3-(1-Isocyanoethyl)pyridine

説明

BenchChem offers high-quality 3-(1-Isocyanoethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Isocyanoethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

84952-90-9 |

|---|---|

分子式 |

C8H8N2 |

分子量 |

132.16 g/mol |

IUPAC名 |

3-(1-isocyanoethyl)pyridine |

InChI |

InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3 |

InChIキー |

HIJTVRSQLGCSTE-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CN=CC=C1)[N+]#[C-] |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Isocyanomethyl)pyridine

Executive Summary

Target Molecule: 3-(Isocyanomethyl)pyridine

CAS: 136526-07-5 (Generic for pyridylmethyl isocyanides; specific isomer registry may vary by vendor)

IUPAC: 3-(isocyanomethyl)pyridine

Formula:

This guide details the synthesis of 3-(isocyanomethyl)pyridine, a bifunctional building block featuring a basic pyridine ring and a reactive isocyanide group. It is a critical intermediate for multicomponent reactions (Ugi, Passerini) and a non-innocent ligand in coordination chemistry.

The synthesis prioritizes the Formamide Dehydration Route . Unlike direct alkylation methods (e.g., nucleophilic substitution of 3-(chloromethyl)pyridine with AgCN), which often yield difficult-to-separate mixtures of nitriles and isonitriles, the dehydration route guarantees regioselectivity for the isocyanide functionality.

Part 1: Retrosynthetic Analysis & Strategy

The most reliable pathway involves the dehydration of

Figure 1: Retrosynthetic logic prioritizing regiocontrol via the amine precursor.

Part 2: Detailed Experimental Protocols

Phase 1: Formylation of 3-(Aminomethyl)pyridine

Objective: Mask the primary amine as a formamide. Reaction Type: Nucleophilic Acyl Substitution.

Reagents:

-

3-(Aminomethyl)pyridine (1.0 equiv)

-

Ethyl Formate (Excess, acts as solvent/reagent)

-

Catalyst: Formic acid (0.1 equiv) or reflux conditions.

Protocol:

-

Setup: Charge a round-bottom flask with 3-(aminomethyl)pyridine (e.g., 50 mmol).

-

Addition: Add Ethyl Formate (5–10 equiv). The large excess drives the equilibrium and simplifies workup.

-

Reaction: Reflux at 54°C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9). The amine spot (polar, tailing) should disappear, replaced by a less polar amide spot.

-

Workup: Evaporate the excess ethyl formate under reduced pressure.

-

Purification: The residue is typically a pure oil or low-melting solid sufficient for the next step. If necessary, recrystallize from EtOAc/Hexane or perform a short silica plug filtration.

Phase 2: Dehydration to Isocyanide (The Critical Step)

Method: Phosphoryl Chloride (

Safety Critical (The "Stench" Factor):

-

Engineering Control: All operations must occur in a high-efficiency fume hood.

-

Quenching: Prepare a "kill bath" of 10% bleach (sodium hypochlorite) or acidic methanol to neutralize glassware immediately.

-

Toxicity: Treat isocyanides as potentially toxic (similar to cyanides) and potent respiratory irritants.

Reagents:

- -(pyridin-3-ylmethyl)formamide (1.0 equiv)

- (1.1 equiv)

-

Triethylamine (

) (3.0 – 3.5 equiv) -

Solvent: Dry Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

-

Solvation: Dissolve the formamide (e.g., 20 mmol) in dry DCM (10 mL/g) in a 3-neck flask under Nitrogen/Argon atmosphere.

-

Base Addition: Add

(3.5 equiv) and cool the mixture to -5°C to 0°C using an ice/salt bath.-

Expert Insight: Efficient cooling is vital. The reaction is exothermic, and overheating causes polymerization (darkening of solution).

-

-

Dehydrating Agent: Add

(1.1 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.-

Observation: The solution may turn yellow/orange. A white precipitate (

) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30–60 minutes.

-

Quench (Careful): Pour the reaction mixture slowly into a stirred solution of saturated

(sodium carbonate) at 0°C.-

Why: Isocyanides are acid-sensitive (hydrolyzing back to formamides). The quench must be basic.

-

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][2]

-

Drying: Dry over

(Sodium Sulfate), filter, and concentrate at low temperature (<30°C). Isocyanides are volatile and thermally unstable. -

Purification: Flash chromatography on silica gel.

-

Eluent: DCM containing 1%

. -

Note: The triethylamine prevents silica-induced acid hydrolysis of the isocyanide on the column.

-

Part 3: Process Visualization & Logic

The following diagram illustrates the critical decision points and operational flow for the

Figure 2: Operational workflow for the POCl3 dehydration method.

Part 4: Data Summary & Comparison

| Parameter | POCl3 / Et3N Method | Burgess Reagent Method |

| Reagent Cost | Low | High |

| Scalability | High (>100g) | Low (<1g recommended) |

| Atom Economy | Moderate | Poor |

| Workup | Basic extraction required | Filtration (if pure) |

| Safety | Corrosive ( | Mild, but sensitizer |

| Typical Yield | 75–85% | 85–95% |

| Use Case | Recommended for Drug Dev | Late-stage functionalization |

Part 5: Quality Control & Characterization

To validate the synthesis, look for these specific spectral signatures:

-

IR Spectroscopy (Diagnostic):

-

Look for a strong, sharp band at 2150–2160 cm⁻¹ . This is the characteristic

stretch. -

Absence of the broad N-H stretch (3300 cm⁻¹) and Carbonyl (1670 cm⁻¹) from the formamide precursor.

-

-

¹H NMR (CDCl₃):

-

The methylene protons (

) typically appear as a singlet (or slightly broadened triplet due to -

Pyridine ring protons will shift slightly downfield compared to the amine precursor.

-

-

Storage:

-

Store at -20°C under inert atmosphere.

-

Isocyanides can undergo slow polymerization or oxidation if left in air/light.

-

References

-

Ugi, I. (1971).[3] Isonitrile Chemistry. Academic Press.[3] (Foundational text on isocyanide synthesis and reactivity).

-

Obrecht, R., Herrmann, R., & Ugi, I. (1985). "Isocyanide synthesis with phosphoryl chloride and diisopropylamine." Synthesis, 1985(4), 400-402. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of isocyanides from formamides using the Burgess reagent."[4] Tetrahedron Letters, 34(46), 7353-7356. (Alternative mild protocol).

-

Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews, 106(1), 17-89. Link

-

Organic Syntheses. (1961). "Methyl Isocyanide."[5][6] Org.[1][3][5][7][8] Synth. 41, 13. (General safety and handling protocols for volatile isocyanides). Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. NEthyl formamide on dehydration with POCl3 in presence class 12 chemistry CBSE [vedantu.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data of 3-pyridyl isocyanate (FTIR, NMR, Mass Spec)

The following technical guide details the spectroscopic characterization and handling of 3-pyridyl isocyanate (CAS 17720-60-4).

Executive Summary

3-Pyridyl isocyanate (also known as 3-isocyanatopyridine or nicotinyl isocyanate) is a highly reactive electrophilic intermediate used primarily in the synthesis of pyridyl-substituted ureas and carbamates for medicinal chemistry.[1][2] Due to its sensitivity to moisture and tendency to dimerize, it is frequently generated in situ via the Curtius rearrangement of nicotinoyl azide.

This guide provides the definitive spectroscopic signatures required to validate its formation and purity, distinguishing it from its precursors (nicotinoyl azide) and hydrolysis products (3-aminopyridine).

| Compound Attribute | Details |

| CAS Number | 17720-60-4 |

| Molecular Formula | C |

| Molecular Weight | 120.11 g/mol |

| Physical State | Colorless to pale yellow liquid (moisture sensitive) |

| Boiling Point | ~182 °C (at 760 mmHg) |

| Storage | Inert atmosphere (Ar/N |

Synthesis & Generation Workflow

Because 3-pyridyl isocyanate is often prepared fresh to avoid decomposition, understanding its generation via the Curtius Rearrangement is critical for spectral interpretation. The transformation involves the thermal decomposition of nicotinoyl azide, releasing N

Experimental Protocol: Curtius Rearrangement

-

Precursor: Dissolve nicotinoyl azide in anhydrous toluene or benzene.

-

Activation: Heat the solution to reflux (approx. 80–110 °C) under an argon atmosphere.

-

Observation: Evolution of nitrogen gas indicates the rearrangement is proceeding.

-

Completion: The reaction is complete when gas evolution ceases (typically 1–2 hours). The resulting solution contains the isocyanate and can be used directly or distilled under reduced pressure for isolation.

Workflow Diagram

The following diagram illustrates the critical pathway from Nicotinic Acid to the Urea derivative, highlighting the Isocyanate intermediate.

Caption: Synthesis workflow showing the thermal generation of 3-pyridyl isocyanate and its subsequent trapping.

Spectroscopic Characterization

A. FTIR Spectroscopy (Primary Identification)

Infrared spectroscopy is the most reliable method for monitoring the formation of 3-pyridyl isocyanate. The appearance of the strong, asymmetric isocyanate stretching band is diagnostic.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| -N=C=O | 2265 ± 5 | Very Strong | Asymmetric isocyanate stretch (Diagnostic) |

| C=C / C=N | 1580–1590 | Medium | Pyridine ring breathing |

| C=C | 1480, 1420 | Medium | Pyridine skeletal vibrations |

| C-H (Ar) | 3030–3060 | Weak | Aromatic C-H stretch |

Mechanistic Insight:

-

Disappearance of Precursor: The carbonyl stretch of nicotinoyl azide (~1690 cm

) and the azide doublet (~2150 cm -

Appearance of Product: The intense band at 2265 cm

confirms the isocyanate. If this band diminishes and a broad band at 3300–3400 cm

B. NMR Spectroscopy ( H & C)

Note: Spectra should be acquired in anhydrous deuterated solvents (e.g., CDCl

H NMR Data (400 MHz, CDCl

)

The pyridine ring protons exhibit a characteristic pattern, deshielded by the ring nitrogen and the electron-withdrawing isocyanate group.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-2 | 8.45 – 8.55 | Singlet (br) or d | Ortho to N & NCO (Most deshielded) | |

| H-6 | 8.38 – 8.45 | Doublet (dd) | Ortho to N | |

| H-4 | 7.40 – 7.50 | Doublet (dt) | Para to N | |

| H-5 | 7.25 – 7.30 | dd | Meta to N |

C NMR Data (100 MHz, CDCl

)

The isocyanate carbon is distinct but often low intensity due to lack of NOE and long relaxation times.

| Carbon | Shift ( | Assignment |

| -N=C=O | 124.0 – 126.0 | Isocyanate Carbon (Broad/Weak) |

| C-2 | 145.0 – 147.0 | Aromatic C-H |

| C-6 | 142.0 – 144.0 | Aromatic C-H |

| C-3 | 130.0 – 132.0 | Quaternary C-NCO |

| C-4 | 126.0 – 128.0 | Aromatic C-H |

| C-5 | 123.0 – 124.0 | Aromatic C-H |

C. Mass Spectrometry (EI/ESI)

Mass spectrometry confirms the molecular weight, though the isocyanate is fragile.

-

Ionization Mode: Electron Impact (EI, 70 eV) is preferred for structural fingerprinting.

-

Molecular Ion (M

): m/z 120 (Observable, often intense).

Fragmentation Pathway:

-

M

(m/z 120): Intact 3-pyridyl isocyanate radical cation. -

[M - CO]

(m/z 92): Loss of carbon monoxide (28 Da). This generates the pyridyl nitrene (or nitrenium ion) intermediate, a hallmark of aryl isocyanate fragmentation. -

[M - NCO]

(m/z 78): Loss of the isocyanate group, leaving the pyridyl cation (C -

Ring Fragmentation (m/z 51/52): Typical pyridine ring breakdown products.

Caption: EI-MS fragmentation pathway showing the characteristic loss of CO and NCO groups.

References

-

Synthesis & Trapping: Laha, J. K., et al. "Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides... via in situ formation of aryl- or pyridyl isocyanates." New J. Chem., 2021 , 45, 18815. Link

- FTIR Data: Dunkin, I. R., et al. "Photolysis of nicotinoyl azide... formation of 3-pyridyl isocyanate." Photochem. Photobiol. Sci., 2003, 2, 1213. (Confirming 2265 cm stretch).

-

General Isocyanate MS: Ruth, J. M., et al. "Mass Spectra of Isocyanates." Anal.[1][3] Chem., 1966 , 38, 720.

Sources

Technical Monograph: 3-Isocyanatopyridine (CAS 15268-31-2)

The following technical guide is structured as an advanced monograph for drug development professionals. It prioritizes actionable synthetic utility, safety protocols for reactive intermediates, and application in medicinal chemistry.[1][2]

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

3-Isocyanatopyridine (CAS 15268-31-2 ) is a critical heterocyclic building block used primarily in the synthesis of diarylureas and carbamates . Its structural incorporation of a pyridine ring at the 3-position allows medicinal chemists to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while exploiting the hydrogen-bond acceptor capability of the pyridine nitrogen.

This intermediate is highly reactive and moisture-sensitive. While isolable, it is frequently generated in situ to mitigate hydrolysis and dimerization risks during library synthesis for kinase inhibitors and metabolic enzyme targets (e.g., IDH2 inhibitors).

Chemical Identity Data

| Parameter | Technical Specification |

| CAS Number | 15268-31-2 |

| IUPAC Name | 3-Isocyanatopyridine |

| Synonyms | Pyridin-3-yl isocyanate; Nicotinyl isocyanate (informal) |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| SMILES | O=C=Nc1cccnc1 |

| InChIKey | SHVVSKCXWMEDRW-UHFFFAOYSA-N |

| Physical State | Low-melting solid or liquid (often handled as solution) |

| Density | ~1.12 g/cm³ (predicted) |

| Boiling Point | ~182°C (760 mmHg) |

Synthetic Architectures

For research-scale applications, avoiding gaseous phosgene is a priority. The Curtius Rearrangement is the preferred "self-validating" protocol because it proceeds through a discrete, controllable acyl azide intermediate, releasing only nitrogen gas (

Pathway Visualization: Curtius Rearrangement

The following diagram illustrates the conversion of Nicotinic Acid to 3-Isocyanatopyridine via the acyl azide.

Figure 1: Step-wise synthesis of 3-Isocyanatopyridine via Curtius Rearrangement. This route minimizes hazardous waste compared to phosgenation.

Field-Proven Protocol: In Situ Generation

Rationale: Isolating 3-isocyanatopyridine is risky due to its tendency to hydrolyze to the amine and subsequently react with the remaining isocyanate to form the symmetric urea (1,3-di(pyridin-3-yl)urea). The following protocol avoids isolation.

Step-by-Step Methodology:

-

Activation: Dissolve Nicotinic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess

under vacuum. -

Azidation: Redissolve the crude acid chloride in acetone at 0°C. Add an aqueous solution of sodium azide (

, 1.2 eq) dropwise, maintaining temperature <5°C to prevent premature decomposition. Stir for 30 mins. -

Extraction (Critical): Extract the acyl azide into cold toluene. Dry the organic layer over

at 0°C. Do not concentrate to dryness to avoid explosion risk. -

Rearrangement: Heat the toluene solution of nicotinoyl azide to 90°C. Evolution of

indicates the formation of 3-isocyanatopyridine . -

Coupling: Once

evolution stops (~1 hour), cool to room temperature and add the nucleophile (e.g., an amine) directly to the isocyanate solution to form the urea.

Applications in Drug Discovery

The primary utility of CAS 15268-31-2 is as an electrophile for constructing N-pyridyl ureas . This motif is ubiquitous in kinase inhibitors (e.g., Sorafenib-like analogs) and metabolic enzyme modulators.

Mechanism of Action: Urea Library Synthesis

The pyridine ring acts as a "privileged scaffold," often binding to the hinge region of kinases or allosteric pockets. The isocyanate reacts rapidly with primary and secondary amines.

Figure 2: Divergent reactivity of 3-isocyanatopyridine. The urea pathway is the primary vector for medicinal chemistry optimization.

Case Study: IDH2 Inhibitor Development

Research into mutant Isocitrate Dehydrogenase 2 (IDH2) inhibitors often employs diarylurea scaffolds. 3-Isocyanatopyridine serves as the precursor for the "left-hand" side of these molecules.

-

Chemistry: Reaction of 3-isocyanatopyridine with substituted anilines or heteroaryl amines yields ureas that lock the enzyme in a non-productive conformation.

-

Significance: This chemistry parallels the development of drugs like Enasidenib, where pyridine-based nitrogen interactions are crucial for potency.

Safety & Handling (E-E-A-T)

Warning: Isocyanates are potent sensitizers and lachrymators.

-

Respiratory Hazard: 3-Isocyanatopyridine has high reactivity toward biological nucleophiles (proteins). Inhalation can cause severe respiratory sensitization (asthma-like symptoms). Always handle in a functioning fume hood.

-

Moisture Control: The compound reacts with atmospheric moisture to release

and form the insoluble symmetric urea solid.-

Indicator of degradation: Appearance of a white precipitate in the oil/solution.

-

Storage: Store under argon/nitrogen at 2-8°C.

-

-

Quenching: Quench excess isocyanate with methanol (forms the methyl carbamate) or saturated aqueous ammonium chloride before disposal.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 3-Isocyanatopyridine | C6H4N2O | CID 2760493. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of unsymmetrical urea from pyridyl carboxamides via Hofmann rearrangement. RSC Advances. Retrieved from [Link]

Sources

- 1. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 [pubmed.ncbi.nlm.nih.gov]

Molecular structure and conformation of 3-(isocyanomethyl)pyridine

Technical Guide: Molecular Architecture and Conformational Dynamics of 3-(Isocyanomethyl)pyridine

Executive Summary & Chemical Identity

3-(Isocyanomethyl)pyridine (CAS: 71189-18-9), also known as 3-pyridylmethyl isocyanide, represents a bifunctional heterocyclic scaffold merging the basicity of a pyridine ring with the unique carbenoid reactivity of an isocyanide group. This compound serves as a critical "linkage motif" in medicinal chemistry, offering a methylene spacer that modulates the electronic communication between the aromatic core and the isocyanide terminus.

-

Formula:

-

Molecular Weight: 118.14 g/mol

-

SMILES: [C-]#[N+]Cc1cccnc1

-

Key Attributes: High dipole moment, dual coordination sites (Pyridine-N and Isocyanide-C), and distinct "odorous" volatility requiring containment protocols.

Molecular Structure and Electronic Architecture

The structural integrity of 3-(isocyanomethyl)pyridine is defined by the interplay between the aromatic pyridine ring and the linear isocyanide appendage.

Geometric Parameters

The molecule exhibits

| Parameter | Value (Experimental/Calc.) | Description |

| Bond Length ( | 1.16 – 1.17 Å | Characteristic triple bond character; shorter than typical C=N. |

| Bond Length ( | 1.40 – 1.42 Å | Single bond; slightly shortened due to hyperconjugation. |

| Bond Angle ( | 178° – 180° | Near-linear geometry; deviations indicate packing forces or soft potentials. |

| Hybridization ( | Linear geometry dictates | |

| Dipole Moment ( | ~3.5 – 4.0 D | The isocyanide group ( |

Electronic Distribution

The isocyanide group is electronically unique; it is formally zwitterionic (

-

Pyridine Ring: Electron-deficient at positions 2, 4, and 6; the 3-position is electronically similar to benzene, making it the most stable position for alkyl substitution.

-

Isocyanide Terminus: The terminal carbon possesses a lone pair with significant

-character (HOMO) and low-lying

Conformational Analysis

The conformational landscape is dominated by rotation around the

Rotational Degrees of Freedom

-

(Ring-Methylene): Rotation around the

-

(Methylene-Isocyanide): Rotation around

Energy Landscape

-

Global Minimum: The "Perpendicular" conformer (dihedral angle

) is often favored in benzyl-type systems to minimize steric clash between the methylene hydrogens and the ortho-ring hydrogens (H2 and H4). -

Secondary Minimum: The "Planar" conformer (dihedral angle

or

Figure 1: Conformational energy landscape illustrating the rotational barrier between perpendicular and planar forms.

Spectroscopic Signatures

Accurate identification relies on detecting the specific vibrational and magnetic properties of the isocyanide functionality.

Infrared Spectroscopy (IR)

The diagnostic feature is the stretching vibration of the isocyanide group.

-

Frequency:

-

Intensity: Strong and sharp.

-

Distinction: Easily distinguished from nitriles (

), which appear at higher frequencies (

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

Methylene (

): Appears as a singlet or broad signal around 4.60 – 4.80 ppm . Broadening arises from quadrupolar coupling to the adjacent -

Pyridine Protons: Characteristic pattern for 3-substitution:

-

H2: Singlet (broad), desheilded (~8.6 ppm).

-

H6: Doublet (~8.5 ppm).

-

H4: Doublet (~7.7 ppm).

-

H5: Doublet of doublets (~7.3 ppm).

-

-

-

NMR:

-

Isocyanide Carbon: A characteristic triplet (

) centered at ~158 ppm due to

-

Synthesis & Experimental Protocols

The most reliable route involves the dehydration of N-(3-pyridylmethyl)formamide. This protocol avoids the use of toxic phosgene, substituting it with Phosphorus Oxychloride (

Synthesis Workflow

Step 1: Formylation

Step 2: Dehydration

Figure 2: Step-by-step synthesis workflow for the conversion of aminomethylpyridine to the isocyanide.

Safety & Handling

-

Odor: Isocyanides have a notoriously repulsive odor (often described as "Godzilla's gym sock"). All work must be performed in a high-efficiency fume hood.

-

Quenching: Glassware should be rinsed with dilute acid (HCl) immediately after use to hydrolyze residual isocyanide back to the odorless amine/formamide.

Applications in Drug Discovery

Multicomponent Reactions (MCRs)

3-(Isocyanomethyl)pyridine is a prime substrate for Ugi and Passerini reactions.[1] The pyridine ring provides a "drug-like" scaffold, while the isocyanide drives the assembly of complex peptidomimetics.

-

Mechanism:[2] The isocyanide carbon acts as a nucleophile towards imines (Ugi) or aldehydes (Passerini), followed by an irreversible Mumm rearrangement.

Coordination Chemistry

The molecule acts as a ditopic ligand :

-

Hard Donor: Pyridine Nitrogen binds hard metals (

, -

Soft Donor: Isocyanide Carbon binds soft metals (

,

References

-

Ugi, I. (1962). "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -

Nenajdenko, V. G. (Ed.).[3] (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Gorgas, I., et al. (2007). "Fourier transform microwave spectroscopy of the isocyanomethyl radical." Journal of Chemical Physics, 127, 134312.[4] Link

-

Zhu, X., et al. (2016). "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 116(11), 6308-6466. Link

-

PubChem. "3-(Isocyanomethyl)pyridine Compound Summary." National Library of Medicine.[5] Link[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide | The Infrared and Raman Discussion Group [irdg.org]

- 3. mdpi.com [mdpi.com]

- 4. Fourier transform microwave spectroscopy of the isocyanomethyl radical, CH(2)NC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Isocyanatomethyl)pyridine | C7H6N2O | CID 15454670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Pyridyl Isocyanate - A Heterocycle of Unique Reactivity

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group on a Pyridine Ring

In the vast landscape of organic synthesis, isocyanates (R-N=C=O) stand out as exceptionally versatile electrophilic intermediates, pivotal in the construction of ureas, urethanes, and a myriad of other nitrogen-containing functionalities.[1] Their reactivity is a cornerstone of polymer chemistry, most notably in the production of polyurethanes.[2][3] When this potent functional group is appended to a pyridine ring, its intrinsic reactivity is modulated by the unique electronic nature of the heteroaromatic system. The pyridine ring, often described as an electron-deficient benzene analogue, imparts distinct characteristics to the isocyanate moiety that are of significant interest to researchers in medicinal chemistry and materials science.[4][5]

This guide provides an in-depth exploration of the synthesis, electronic properties, and reaction landscape of pyridyl isocyanates. We will move beyond simple reaction schemes to dissect the underlying principles governing their reactivity, offering field-proven insights into experimental design and execution. The content herein is structured to provide a foundational understanding for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this fascinating class of compounds.

Synthesis of Pyridyl Isocyanates: The Curtius Rearrangement as a Method of Choice

While industrial-scale isocyanate production often relies on the phosgenation of primary amines, this method's reliance on the extremely hazardous phosgene gas makes it less suitable for laboratory and fine chemical synthesis.[1][6] For the preparation of pyridyl isocyanates, the Curtius rearrangement offers a safer, cleaner, and highly efficient alternative.[7][8] This thermal or photochemical decomposition of a pyridyl acyl azide proceeds through a concerted mechanism to yield the desired isocyanate and dinitrogen gas, a thermodynamically favorable and inert byproduct.[8][9]

The general pathway begins with a pyridinecarboxylic acid, which is first converted to an activated acyl intermediate (e.g., an acid chloride or mixed anhydride) and subsequently reacted with an azide source, such as sodium azide, to form the pyridyl acyl azide.[10] Gentle heating then initiates the rearrangement.

Caption: General workflow for the synthesis of pyridyl isocyanates.

The Curtius rearrangement is highly valued for its tolerance of a wide array of functional groups and the complete retention of configuration at the migrating group.[8][10]

Experimental Protocol: Synthesis of 4-Pyridyl Isocyanate

This protocol provides a representative procedure for the synthesis of a pyridyl isocyanate from isonicotinic acid.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Sodium azide (NaN₃)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid (1.0 eq) in anhydrous toluene. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Acyl Azide Formation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water and add it dropwise to the cooled acid chloride solution under vigorous stirring. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in situ) is explosive. Perform this step in a well-ventilated fume hood behind a blast shield.

-

Phase Separation: Allow the mixture to stir at 0 °C for 1 hour. Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with cold saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Curtius Rearrangement: Filter the dried solution into a clean, dry flask. Heat the toluene solution gently to reflux. The rearrangement can be monitored by IR spectroscopy by observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹). The evolution of nitrogen gas will also be observed.

-

Isolation: Once the reaction is complete (typically 1-2 hours), the resulting solution of 4-pyridyl isocyanate in toluene can be used directly in subsequent reactions or concentrated under reduced pressure. Caution: Isocyanates are moisture-sensitive and toxic; handle with appropriate personal protective equipment.

Electronic Structure and Principles of Reactivity

The reactivity of the isocyanate group is dominated by the high electrophilicity of the central carbon atom, which is bonded to two electronegative atoms (nitrogen and oxygen). This makes it an excellent target for nucleophilic attack.[11] When attached to a pyridine ring, this electrophilicity is further enhanced.

The nitrogen atom in the pyridine ring is sp² hybridized and exerts a significant electron-withdrawing inductive effect (-I) and, depending on the position, a mesomeric effect (-M). This reduces the electron density on the ring and, consequently, on the attached isocyanate group, making the isocyanate carbon even more electron-deficient and thus more reactive towards nucleophiles compared to its phenyl isocyanate counterpart.[12][13]

Caption: Electronic influence of the pyridine ring on the isocyanate.

The position of the isocyanate group on the ring is critical:

-

4-Pyridyl Isocyanate: The nitrogen atom exerts its strongest electron-withdrawing effect at the 4-position through both inductive and mesomeric effects, significantly activating the isocyanate group.

-

2-Pyridyl Isocyanate: Similar to the 4-position, a strong activating effect is present. Proximity to the ring nitrogen can also allow for potential chelation effects in metal-catalyzed reactions.

-

3-Pyridyl Isocyanate: The electron-withdrawing effect is primarily inductive and weaker than at the 2- and 4-positions, resulting in a comparatively less reactive isocyanate.

Comparative Reactivity

The enhanced electrophilicity of pyridyl isocyanates makes them more reactive than standard aryl and alkyl isocyanates. This can be advantageous for reactions that are sluggish with other isocyanates or for performing reactions at lower temperatures.

| Isocyanate Type | Key Electronic Influence | Relative Reactivity Towards Nucleophiles |

| Alkyl Isocyanate | Alkyl group is electron-donating (+I) | Least Reactive |

| Phenyl Isocyanate | Phenyl group is weakly deactivating | Moderately Reactive |

| 4-Nitrophenyl Isocyanate | Nitro group is strongly electron-withdrawing (-M, -I) | Highly Reactive |

| 4-Pyridyl Isocyanate | Pyridine N is strongly electron-withdrawing (-M, -I) | Highly Reactive (Comparable to nitrophenyl) |

The Reaction Landscape of Pyridyl Isocyanates

The enhanced electrophilicity of pyridyl isocyanates opens a broad and diverse field of chemical transformations.

Nucleophilic Addition Reactions

This is the most fundamental reaction class for isocyanates.[1] The reaction proceeds via the attack of a nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen.

Caption: Common nucleophilic additions to pyridyl isocyanates.

-

Reaction with Alcohols: Forms highly stable urethane (carbamate) linkages. This is the basis for the synthesis of pyridine-containing polyurethanes when diols and diisocyanates are used.[2]

-

Reaction with Amines: A rapid and often exothermic reaction that produces substituted ureas.[14] The high reactivity of pyridyl isocyanates allows this reaction to proceed efficiently even with less nucleophilic amines. Primary amines are generally more reactive than secondary amines.[15]

-

Reaction with Water: Leads to the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[1][6] This reaction must be carefully controlled, as unintended water contamination can consume the isocyanate starting material.

Cycloaddition Reactions

Pyridyl isocyanates are excellent partners in various cycloaddition reactions, serving as versatile dipolarophiles or dienophiles.

-

[3+2] Cycloadditions: Nitropyridyl isocyanates have been shown to react with azides to form tetrazolinones.[16] They also participate in novel [3+2] cycloadditions with N-amino pyridinium ylides to generate complex N-arylsulfonyl ureas.[17]

-

[2+2+2] Cycloadditions: In the presence of cobalt catalysts, isocyanates can undergo [2+2+2] cycloaddition with α,ω-diynes to provide a direct route to macrocyclic 2-oxopyridinophanes.[18]

-

[6+2] Cycloadditions: Electron-deficient isocyanates react smoothly with 2-vinylazetidines in [6+2] cycloadditions to form eight-membered cyclic ureas.[19]

Polymerization

The presence of the isocyanate group makes pyridyl isocyanates valuable monomers for creating advanced polymers. The pyridine moiety can be incorporated into the polymer backbone or as a pendant group, imparting unique properties such as altered solubility, thermal stability, and the ability to coordinate with metal ions.

-

Polyurethanes: As previously mentioned, the reaction of pyridyl diisocyanates with polyols is a direct route to pyridine-based polyurethanes.[2] These materials are explored for applications requiring enhanced thermal properties or specific binding capabilities.

-

Anionic Polymerization: Living anionic polymerization of isocyanates can produce well-defined, rod-like polymers with helical conformations.[20] Applying this to pyridyl isocyanate monomers could lead to novel helical polymers with pyridine units arranged in a highly ordered fashion, which is of interest for chiral materials and catalysis.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] The ability to use pyridyl isocyanates to readily form stable urea and urethane linkages makes them powerful tools for late-stage functionalization and library synthesis in drug discovery programs.[10] The resulting urea or urethane groups can act as effective hydrogen bond donors and acceptors, crucial for binding to biological targets.

In materials science, incorporating the polar, basic pyridine unit into polymer backbones like polyurethanes can significantly alter material properties. This can enhance adhesion, modify thermal stability, and introduce sites for post-polymerization modification or metal coordination for catalytic applications.[2][13]

Conclusion

The isocyanate group on a pyridine ring is a synthetically powerful moiety whose reactivity is significantly enhanced by the electron-withdrawing nature of the heteroaromatic system. This heightened electrophilicity accelerates classical isocyanate reactions, such as nucleophilic additions, and enables unique transformations like cycloadditions. The Curtius rearrangement provides a safe and efficient route for their synthesis in a laboratory setting. For researchers in drug development and polymer science, understanding and leveraging the distinct reactivity of pyridyl isocyanates provides a direct path to novel small molecules and advanced materials with tailored properties.

References

-

Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available at: [Link]

-

Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

- WO2021119606A1 - Flow chemistry synthesis of isocyanates. Google Patents.

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters - ACS Publications. Available at: [Link]

-

Nitropyridyl Isocyanates in 1,3Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

-

Curtius rearrangement. Wikipedia. Available at: [Link]

-

Curtius Rearrangement. Chemistry Steps. Available at: [Link]

-

The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). ResearchGate. Available at: [Link]

-

Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. PubMed. Available at: [Link]

-

Cobalt-Mediated Macrocyclizations. Facile Synthesis of 2-Oxo Pyridinophanes via [2 + 2 + 2] Cycloaddition of α,ω-Diynes and Isocyanates†. Organic Letters - ACS Figshare. Available at: [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Available at: [Link]

-

SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. HETEROCYCLES. Available at: [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. Available at: [Link]

-

Cyclizative dearomative rearrangement of pyridines with isocyanates. RSC Publishing. Available at: [Link]

-

Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. MDPI. Available at: [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. ChemRxiv. Available at: [Link]

-

Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. PMC. Available at: [Link]

-

Isocyanate. Wikipedia. Available at: [Link]

-

Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Pyridine-Based Polyurethanes. ResearchGate. Available at: [Link]

-

N‐Pyridylureas as Masked Isocyanates For the Late‐Stage Diversification of Pyridine‐N‐Oxides. ResearchGate. Available at: [Link]

-

Reaction of coordinated isocyanides with substituted N-(2-pyridyl)ureas as a route to new cyclometallated Pd(II) complexes. ResearchGate. Available at: [Link]

-

Living Anionic Polymerization of Isocyanate Containing a Reactive Carbamate Group. R Discovery. Available at: [Link]

-

Living Anionic Polymerization of Isocyanates. ResearchGate. Available at: [Link]

-

Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates. PubMed. Available at: [Link]

-

Addition of a nucleophile (:Nu) to the isocyanate group. ResearchGate. Available at: [Link]

-

Relative reactivity's of various functional groups towards isocyanates. ResearchGate. Available at: [Link]

-

Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications (RSC Publishing). Available at: [Link]

-

"Polyurethanes". In: Encyclopedia of Polymer Science and Technology. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Nucleophilic Isocyanation. PMC. Available at: [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]

-

Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews. Available at: [Link]

-

Polymerization of Isocyanopeptides. Radboud Repository. Available at: [Link]

-

Methyl isocyanate. Wikipedia. Available at: [Link]

-

The chemistry of polyurethanes. Lawrence Industries. Available at: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. l-i.co.uk [l-i.co.uk]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Stability, Storage, and Handling of Pyridine Isocyanates: A Technical Guide

Executive Summary

Pyridine isocyanates (Py-NCO) are high-value, high-reactivity intermediates critical for synthesizing ureas, carbamates, and heterocycles in drug discovery. Unlike phenyl isocyanates, the presence of the basic pyridine nitrogen introduces unique instability vectors, including self-catalyzed dimerization and accelerated hydrolysis. This guide provides a definitive technical framework for the storage, handling, and stabilization of 2-, 3-, and 4-pyridine isocyanates, establishing a "Gold Standard" protocol to maximize reagent integrity.

Chemical Stability Profile

The stability of pyridine isocyanates is governed by two competing electronic factors: the electrophilicity of the isocyanate carbon and the nucleophilicity of the pyridine ring nitrogen.

Isomer-Specific Stability

The position of the isocyanate group relative to the ring nitrogen dictates the shelf-life and handling requirements.

| Isomer | Structure | Stability Rating | Primary Instability Mechanism | Recommended Storage |

| 2-Pyridine Isocyanate | 2-Py-NCO | Low | Rapid dimerization due to proximity of ring nitrogen (nucleophile) to isocyanate (electrophile). Often requires in situ generation. | -20°C , Argon, use immediately. |

| 3-Pyridine Isocyanate | 3-Py-NCO | Moderate/High | Most stable isomer. The inductive electron-withdrawing effect deactivates the ring, reducing self-attack. | -20°C to 4°C , Inert atmosphere. |

| 4-Pyridine Isocyanate | 4-Py-NCO | Moderate | Prone to polymerization. The para-nitrogen can facilitate intermolecular nucleophilic attack. | -20°C , Inert atmosphere.[1] |

The "Self-Catalysis" Problem

Standard aromatic isocyanates require an external base to dimerize. Pyridine isocyanates, however, possess an internal basic nitrogen. In the liquid phase or concentrated solution, this nitrogen can act as a nucleophilic catalyst, attacking the isocyanate carbon of a neighboring molecule to form uretidinediones (dimers) or isocyanurates (trimers) . This process is accelerated by moisture and heat.

Degradation Mechanisms[2]

Understanding the pathways of decomposition is essential for troubleshooting purity issues.

Hydrolysis (Moisture Sensitivity)

Like all isocyanates, Py-NCO reacts with water to form a carbamic acid, which spontaneously decarboxylates to the corresponding aminopyridine. This amine is a potent nucleophile that immediately reacts with remaining isocyanate to form a symmetric urea precipitate.

Dimerization (Thermal/Catalytic)

In the absence of moisture, Py-NCO can undergo [2+2] cycloaddition to form dimers. This is reversible at high temperatures but leads to insoluble solids in storage.

Figure 1: Primary degradation pathways for pyridine isocyanates. Note that the amine generated by hydrolysis catalytically destroys remaining isocyanate.

Storage & Handling Protocol: The Gold Standard

To maintain >98% purity, strict adherence to the "Cold & Dry" protocol is required.

Storage Specifications

-

Temperature: -20°C (± 5°C) . While 4°C is acceptable for short-term (<1 week) storage of the 3-isomer, long-term stability requires freezing to kinetically inhibit dimerization.

-

Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" in opened vials.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap for long-term storage.

Handling Workflow

Never open a cold bottle directly in humid air. Condensation will immediately trigger hydrolysis.

Figure 2: The "Gold Standard" workflow for handling moisture-sensitive isocyanates to prevent degradation.

Synthesis & Isolation Strategies

Due to the instability of the 2-isomer and the hazard of shipping isocyanates, in situ generation via the Curtius Rearrangement is the preferred method for many applications.

The Curtius Rearrangement Route

This method avoids the handling of phosgene and allows for the generation of the isocyanate from a stable carboxylic acid precursor.

-

Activation: React pyridine-carboxylic acid with Diphenylphosphoryl azide (DPPA) or form the acyl chloride and react with NaN₃.

-

Rearrangement: Heat the acyl azide (in dry toluene or THF) to 80-100°C. Evolution of N₂ gas indicates isocyanate formation.

-

Trapping vs. Isolation:

-

For 3- and 4- isomers: Can be isolated by vacuum distillation (if stable) or solvent evaporation under inert gas.

-

For 2- isomer:Do not isolate. Add the nucleophile (amine/alcohol) directly to the reaction mixture ("One-Pot" protocol) to capture the isocyanate immediately.

-

Quality Control & Analytics

Before using a stored batch, verify integrity using these markers.

Infrared Spectroscopy (FT-IR)

This is the fastest check for hydrolysis.

-

Isocyanate (-N=C=O): Strong, sharp peak at 2260–2275 cm⁻¹ .

-

Urea (Degradation): Appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch) and 1650–1700 cm⁻¹ (C=O).

-

Pass Criteria: Strong 2270 cm⁻¹ peak; absence of N-H stretching.

NMR Spectroscopy (¹H / ¹³C)

Run in CDCl₃ or DMSO-d₆ (dry).

-

¹³C NMR: The isocyanate carbon appears at ~125–135 ppm , distinct from the carbonyl of ureas (~155 ppm).

-

¹H NMR: Check for symmetry. Dimerization often breaks the symmetry or broadens peaks. Hydrolysis product (urea) will show exchangeable N-H protons (broad singlets > 8 ppm).

References

-

Sigma-Aldrich. Pyridine-3-isocyanate Safety Data Sheet (SDS).

-

Oakwood Chemical. Pyridine-4-isocyanate Technical Data.

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications.[2] Organic & Biomolecular Chemistry.[3]

-

MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane (Dimerization Kinetics).

-

NASA/Spectrochimica Acta. Infrared spectrum of solid isocyanic acid (HNCO) and isocyanate correlations.

-

BLD Pharm. 2-Isocyanatopyridine Storage and Handling Specifications.

Sources

The Strategic Utility of 3-Pyridyl Isocyanate in Drug Discovery and Supramolecular Chemistry

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

The pyridinylurea scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous clinically approved kinase inhibitors and advanced supramolecular materials. At the heart of synthesizing these diverse derivatives lies 3-pyridyl isocyanate , a highly reactive and versatile electrophilic intermediate.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical synthetic design and practical bench-level execution. This guide elucidates the mechanistic causality behind 3-pyridyl isocyanate synthesis, provides self-validating experimental protocols for urea/amide formation, and explores the downstream pharmacological and material science applications of its derivatives.

Mechanistic Foundations & Synthesis Strategies

The synthesis of 3-pyridyl isocyanate requires strict control over reaction conditions due to the inherent instability of the isocyanate functional group in the presence of moisture. The electrophilic carbon of the isocyanate (

To circumvent this, two primary synthetic strategies are employed:

-

Phosgene Equivalents: The use of triphosgene or diphosgene with 3-aminopyridine under strictly anhydrous conditions. Triphosgene is preferred over phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly reduces inhalation risks[1].

-

Curtius Rearrangement: The thermal degradation of nicotinoyl azides (acyl azides) in refluxing toluene. This method entirely avoids highly toxic phosgene derivatives and is particularly useful for synthesizing substituted analogs (e.g., 2-chloro-3-pyridyl isocyanate)[2].

Experimental Protocol: In Situ Generation of 3-Pyridyl Isocyanate via Triphosgene

This protocol is designed as a self-validating system. The success of the activation can be monitored via IR spectroscopy before proceeding to the next step.

Reagents: 3-Aminopyridine (1.0 eq), Triphosgene (0.35 eq), Anhydrous Toluene or Dichloromethane (DCM), Triethylamine (TEA, 2.0 eq). Conditions: Inert atmosphere (Ar/N₂), 0 °C to Room Temperature.

-

Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve 3-aminopyridine and TEA in anhydrous toluene.

-

Electrophilic Activation: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress exothermic side reactions and prevent premature degradation of the amine.

-

Addition: Dissolve triphosgene in anhydrous toluene and add it dropwise over 30 minutes.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation (In-Process Control): Take a small aliquot, evaporate the solvent under a stream of nitrogen, and perform an ATR-IR scan. The successful formation of 3-pyridyl isocyanate is confirmed by the appearance of a strong, sharp absorption band at ~2250–2270 cm⁻¹ (asymmetric

stretch)[1].

Figure 1: General synthetic workflow for 1-Pyridin-2-yl-3-pyridin-3-ylurea.

Nucleophilic Addition: Urea and Amide Formation

The most common application of 3-pyridyl isocyanate is its reaction with primary or secondary amines to form unsymmetrical ureas. The urea linkage is a highly stable bidentate hydrogen-bond donor, making it an exceptional motif for interacting with the hinge region of kinase active sites[1],[3].

Experimental Protocol: Synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea

-

Coupling: To the in situ generated 3-pyridyl isocyanate solution (from Protocol 1.1), add a stoichiometric equivalent of 2-aminopyridine dissolved in anhydrous THF dropwise at room temperature[1],[3].

-

Reaction Monitoring: Stir for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC). Causality: The highly polar urea product will have a significantly lower Retention Factor (

) compared to the starting amines. -

Work-up and Purification: Upon completion, the urea derivative typically precipitates out of the non-polar/halogenated solvent mixture. Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum[3].

Quantitative Spectroscopic Validation

To ensure the integrity of the synthesized 1-Pyridin-2-yl-3-pyridin-3-ylurea, cross-reference your analytical data against the established spectroscopic benchmarks summarized in Table 1[1].

Table 1: Expected Spectroscopic Characteristics of 1-Pyridin-2-yl-3-pyridin-3-ylurea

| Analytical Technique | Expected Features & Resonances | Diagnostic Significance |

| ¹H NMR | Broad singlets at δ 8.5–10.0 ppm. | Confirms the presence of the two N-H protons of the urea linkage. |

| ¹³C NMR | Resonance at δ 153–155 ppm. | Validates the highly deshielded carbonyl carbon of the urea core. |

| FT-IR | Strong absorption at 1640–1680 cm⁻¹. | Corresponds to the C=O stretching vibration of the urea group. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 215.0927. | Confirms the exact mass of the unsymmetrical bis-pyridine urea. |

Pharmacological Applications: Kinase Inhibition

Derivatives of the 3-pyridyl urea scaffold are potent modulators of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The hybrid structure combines the hydrogen-bonding capacity of urea with the diverse electronic properties of pyridine rings, allowing for high-affinity ATP-competitive binding within kinase domains[1],[3].

Target Pathways: VEGFR-2 and PI3K/Akt

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase pivotal for tumor angiogenesis. 3-Pyridyl urea derivatives bind to the intracellular kinase domain, preventing autophosphorylation and halting the downstream PLCγ-PKC-MAPK and PI3K-Akt cascades[1],[3].

-

PI3K/mTOR Inhibition: Advanced bis(morpholino-1,3,5-triazine) derivatives utilizing a 3-pyridyl urea/amide linkage (e.g., PKI-587 analogs) have demonstrated exceptional in vitro and in vivo efficacy against Phosphatidylinositol-3-kinases (PI3K). The urea/amide moiety forms critical hydrogen bonds with Asp810 and the catalytic Lys802 in the ATP-binding pocket[4].

Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition by 3-pyridyl urea derivatives.

Table 2: Biological Activity Profile of Typical 3-Pyridyl Urea Derivatives

| Biological Target | Role in Pathology | Mechanism of Inhibition |

| VEGFR-2 | Tumor angiogenesis and metastasis. | ATP-competitive binding; prevents receptor dimerization/autophosphorylation[1]. |

| c-Met | Tissue remodeling and cancer cell migration. | Hinge-region binding via urea bidentate hydrogen bonds[3]. |

| PI3K / mTOR | Lipid kinase pathway driving cell survival. | Hydrogen bonding to Asp810 and Lys802 (e.g., PKI-587 analogs)[4]. |

| ASK1 | Apoptosis signal-regulating kinase 1. | Modulation of stress-induced apoptotic signaling pathways[3]. |

Advanced Applications: Supramolecular Gelators

Beyond traditional small-molecule drug discovery, 3-pyridyl isocyanate is a critical building block in the synthesis of stimuli-responsive supramolecular materials.

By reacting 3-pyridyl isocyanate with aliphatic diamines (e.g., 1,4-diaminobutane or hexamethylene diisocyanate), researchers can synthesize bis(pyridyl urea) compounds. While the parent bis(pyridyl urea) compounds are generally insoluble in water, the strategic oxidation of the pyridyl nitrogen using 3-chloroperoxybenzoic acid (mCPBA) yields bis(pyridyl-N-oxide urea) derivatives[5].

Causality of Gelation: The modification from a standard pyridine ring to a pyridine-N-oxide alters the intermolecular hydrogen bonding network from

Conclusion

The transformation of 3-aminopyridine to 3-pyridyl isocyanate unlocks a vast chemical space characterized by the highly versatile urea and amide pharmacophores. Whether deployed as a hinge-binding motif in targeted cancer therapies (VEGFR-2, PI3K) or as a structural node in stimuli-responsive hydrogels, the rigorous execution of its synthesis—governed by strict anhydrous conditions and precise electrophilic activation—remains paramount. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, researchers can reliably harness the full potential of the pyridinylurea scaffold.

References

- An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea, Benchchem.

- The Ascendancy of Pyridinylureas: A Technical Guide to 1-Pyridin-2-yl-3-pyridin-3-ylurea Derivatives and Analogs in Drug Discovery, Benchchem.

- Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues, Thieme Connect.

- Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea)

- Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors, Celcuity.

Sources

Methodological & Application

Synthesis of N-(3-Pyridyl)-N'-Alkyl/Aryl Ureas from 3-Isocyanatopyridine and Primary Amines: Mechanistic Insights and Experimental Protocols

The 3-pyridyl urea motif is a privileged structural pharmacophore in modern drug discovery and supramolecular chemistry. It serves as a critical hydrogen-bond donor/acceptor axis in kinase inhibitors, transient receptor potential melastatin 8 (TRPM8) antagonists[1], and complex supramolecular anion receptors[2]. The most direct and high-yielding synthetic route to these compounds is the nucleophilic addition of primary amines to 3-isocyanatopyridine.

This application note provides a comprehensive, self-validating guide to this synthesis, detailing the mechanistic causality behind reagent selection, reaction monitoring, and two field-proven experimental protocols: a traditional organic solution-phase method and a highly sustainable "on-water" approach.

Mechanistic Causality & Reaction Dynamics

The formation of ureas from 3-isocyanatopyridine and primary amines proceeds via a bimolecular nucleophilic addition. Understanding the electron flow and transition state is critical for optimizing yields and preventing side reactions.

Electrophilic Activation via the Pyridine Ring

Unlike aliphatic isocyanates, 3-isocyanatopyridine is highly activated. The electron-withdrawing nature of the pyridine ring—exerted through both inductive (

Causality of Experimental Choices

-

Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition of the amine at 0 °C is mandatory to prevent localized heating, which can drive the competitive trimerization of the isocyanate into isocyanurates or promote the formation of symmetrical urea dimers[3].

-

Solvent Selection:

-

Dichloromethane (DCM) / Toluene: Non-polar or moderately polar aprotic solvents are traditionally used because they dissolve both reagents while lacking nucleophilic protons that could quench the isocyanate[1].

-

On-Water: Water can surprisingly be used as a reaction medium. Due to the hydrophobic effect, the organic isocyanate and amine are forced into close proximity within organic droplets suspended in water. This "on-water" packing effect accelerates the bimolecular reaction rate so significantly that it outcompetes the background hydrolysis of the isocyanate[4].

-

-

Base Additives (DIPEA): If the primary amine is supplied as a hydrochloride salt (e.g., to prevent oxidation during storage), a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free amine in situ[1].

Figure 1: Mechanistic pathway of urea formation from 3-isocyanatopyridine and primary amines.

Self-Validating Reaction Monitoring

To ensure scientific integrity, the protocol must be treated as a self-validating system. Relying solely on Thin-Layer Chromatography (TLC) is flawed because isocyanates can degrade or streak on silica gel.

The Gold Standard: Infrared (IR) Spectroscopy

The asymmetric

-

Input Validation: Take an IR spectrum of the starting isocyanate solution. Ensure the 2250 cm⁻¹ peak is dominant.

-

Process Validation: Periodically sample the reaction. The definitive marker of reaction completion is the absolute disappearance of the 2250 cm⁻¹ peak.

-

Output Validation: The formation of the product is confirmed by the appearance of a strong urea

stretch at ~1650 cm⁻¹ and

Quantitative Data Summary

The choice between organic and aqueous protocols depends on the substrate's physical properties. Table 1 summarizes the key operational metrics for both approaches.

Table 1: Comparison of Reaction Parameters for Pyridyl Urea Synthesis

| Parameter | Protocol A: Organic Solvent (DCM/Toluene) | Protocol B: "On-Water" Green Synthesis |

| Solvent System | Anhydrous Dichloromethane or Toluene | Deionized |

| Temperature Profile | 0 °C addition | Room Temperature |

| Reaction Time | 1 – 16 hours (Substrate dependent) | 2 – 4 hours |

| Amine Scope | Lipophilic, moisture-sensitive, or complex amines | Water-soluble or highly hydrophobic amines |

| Typical Yield Range | 70% – 95% | 80% – 98% |

| Purification Method | Aqueous extraction & Column Chromatography | Direct vacuum filtration & water wash |

| Primary Advantage | Universal compatibility with sensitive functional groups | Zero VOCs, extreme operational simplicity |

Experimental Workflows & Protocols

Figure 2: Decision tree and experimental workflow for the synthesis of pyridyl ureas.

Protocol A: Solution-Phase Synthesis in Dichloromethane (DCM)

Adapted from the synthesis of TRPM8 antagonists and supramolecular ligands[1],[2].

Materials:

-

3-Isocyanatopyridine (1.0 equiv)

-

Primary Amine (1.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) — Only required if the amine is a hydrochloride salt.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 3-isocyanatopyridine (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.

-

Amine Addition: In a separate vial, dissolve the primary amine (1.05 equiv) in a minimal amount of anhydrous DCM. If the amine is a salt, add DIPEA (1.1 equiv) to this vial and stir for 5 minutes.

-

Coupling: Add the amine solution dropwise to the cooled isocyanate solution over 10–15 minutes. This prevents thermal spikes that lead to dimerization[3].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 16 hours.

-

Validation: Take a 10

aliquot, evaporate the DCM, and run an ATR-IR spectrum. The reaction is complete when the 2250 cm⁻¹ peak is completely absent. -

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (typically eluting with a gradient of Ethyl Acetate in Heptane or Methanol in DCM) to yield the pure urea[5].

Protocol B: "On-Water" Green Synthesis

Adapted from sustainable urea synthesis methodologies[4].

Materials:

-

3-Isocyanatopyridine (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Deionized Water

Step-by-Step Procedure:

-

Suspension: To a round-bottom flask containing deionized water (approx. 0.5 M relative to the isocyanate), add the primary amine (1.0 equiv) and stir vigorously at room temperature.

-

Coupling: Add 3-isocyanatopyridine (1.0 equiv) directly to the aqueous stirring mixture. Do not use a co-solvent. The hydrophobic effect will drive the reagents together, forming a localized organic phase where the reaction occurs rapidly[4].

-

Propagation: Stir vigorously at room temperature for 2 to 4 hours. As the reaction proceeds, the highly insoluble N-(3-pyridyl)-N'-alkyl/aryl urea will begin to precipitate out of the aqueous solution as a solid mass.

-

Workup & Purification: Once the reaction is complete (confirmed by filtering a small amount of solid and checking IR for the absence of the N=C=O stretch), filter the entire reaction mixture through a Büchner funnel under vacuum.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted amine or water-soluble impurities.

-

Drying: Dry the solid product in vacuo at 40 °C overnight to afford the pure urea. This method often bypasses the need for column chromatography entirely[6].

References

-

DeFalco, J., et al. (2014). Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

Rosa, N. S., et al. (2020). Urea derivative synthesis by amination, rearrangement or substitution. Synthesis (Organic-Chemistry.org). URL: [Link]

-

Wu, B., et al. (2008). Sulfate ion encapsulation in caged supramolecular structures assembled by second-sphere coordination. Chemical Communications (RSC Publishing). DOI: 10.1039/B719019K. URL:[Link]

- Google Patents. (2023). US20230303517A1 - Dihydrocyclopenta-isoquinoline-sulfonamide derivatives compounds.

-

Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. US20230303517A1 - Dihydrocyclopenta-isoquinoline-sulfonamide derivatives compounds - Google Patents [patents.google.com]

- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

Application Note: Strategic Utilization of 3-(Isocyanomethyl)pyridine in Multicomponent Reactions

Document ID: AN-MCR-2026-03 Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Isocyanide-Based Multicomponent Reactions (IMCRs)

Scientific Rationale & Scaffold Significance

In the landscape of modern drug discovery, Isocyanide-Based Multicomponent Reactions (IMCRs) serve as powerful engines for diversity-oriented synthesis, allowing the rapid assembly of complex molecular architectures in a single operation[1]. While classical IMCRs frequently employ simple aliphatic isocyanides (e.g., tert-butyl isocyanide), the strategic adoption of 3-(isocyanomethyl)pyridine (also known as 3-pyridylmethyl isocyanide) offers profound advantages for pharmaceutical development.

The Causality Behind the Reagent Choice

Selecting 3-(isocyanomethyl)pyridine over traditional isocyanides is driven by three fundamental physicochemical and synthetic rationales:

-

Pharmacophore Integration: The 3-pyridylmethyl moiety acts as a privileged bioisostere. The basic pyridine nitrogen serves as a critical hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases or to interact with GPCR transmembrane domains[2].

-

ADME Optimization: Unlike highly lipophilic aliphatic or bulky aromatic isocyanides, the polar pyridine ring significantly lowers the overall partition coefficient (logP) of the resulting peptidomimetic, enhancing aqueous solubility and oral bioavailability.

-

Purification Leverage (The "Catch-and-Release" Strategy): In complex MCRs, separating the product from unreacted starting materials (especially excess carboxylic acids) is notoriously difficult. The basicity of the pyridine ring provides a built-in handle for acid-base extraction, enabling chromatography-free purification.

Mechanistic Pathways & Workflow Logic

To successfully deploy 3-(isocyanomethyl)pyridine, one must tailor the reaction environment to the distinct mechanistic demands of the Ugi four-component reaction (U-4CR) versus the Passerini three-component reaction (P-3CR).

The Ugi-4CR Mechanism

The Ugi reaction relies on the sequential formation of ionic intermediates. The primary amine and aldehyde condense to form an imine, which is subsequently protonated by the carboxylic acid to generate a highly electrophilic iminium ion. 3-(isocyanomethyl)pyridine undergoes α-addition to this iminium carbon, forming a nitrilium ion. An irreversible acyl transfer (Mumm rearrangement) drives the reaction to completion, yielding an α-acylamino amide[1]. Causality in Solvent Choice: Because this pathway is dominated by charged intermediates, polar protic solvents like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) are strictly required to stabilize the transition states and suppress side reactions[3].

Caption: Mechanistic pathway of the Ugi-4CR utilizing 3-(isocyanomethyl)pyridine.

The Passerini-3CR Mechanism

In the absence of an amine, the aldehyde and carboxylic acid form a hydrogen-bonded complex. The isocyanide inserts into this complex via a concerted, non-ionic transition state to yield an α-acyloxy amide[2]. Causality in Solvent Choice: Because this pathway relies on pre-assembly via hydrogen bonding, polar solvents disrupt the transition state. Apolar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used.

Caption: Logical decision tree for selecting the appropriate IMCR methodology.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes when deploying 3-(isocyanomethyl)pyridine across different MCR platforms[4],[3].

| Reaction Type | Required Components | Optimal Solvent | Key Intermediate | Typical Yields | Primary Drug Discovery Application |

| Ugi-4CR | Amine, Aldehyde, Acid, 3-(Isocyanomethyl)pyridine | MeOH or TFE | Iminium Ion | 65–90% | Peptidomimetics, Kinase Inhibitor Scaffolds |

| Passerini-3CR | Aldehyde, Acid, 3-(Isocyanomethyl)pyridine | DCM or THF | H-Bonded Complex | 50–85% | Depsipeptides, Ester-linked Prodrugs |

| Ugi-Azide | Amine, Aldehyde, TMS-N₃, 3-(Isocyanomethyl)pyridine | MeOH | Iminium Ion | 60–80% | Tetrazole Bioisosteres (Amide replacements) |

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checks prevent the propagation of errors, ensuring high-fidelity library generation.

Protocol A: General Procedure for the Ugi-4CR

Objective: Synthesis of an α-acylamino amide bearing a 3-pyridylmethyl tail.

-

Imine Pre-formation:

-

Action: In a 20 mL scintillation vial, dissolve the primary amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous Methanol (2.0 mL). Stir at room temperature for 30–60 minutes.

-

Causality: Pre-forming the imine prevents the carboxylic acid and aldehyde from undergoing a competitive Passerini reaction. Methanol stabilizes the resulting Schiff base.

-

Validation Check: Analyze a 5 µL aliquot via LC-MS. Do not proceed until the aldehyde peak is completely consumed. If imine formation stalls, add molecular sieves (4Å) or a catalytic amount of Sc(OTf)₃.

-

-

MCR Assembly:

-

Action: Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for 5 minutes. Subsequently, add 3-(isocyanomethyl)pyridine (1.0 mmol) dropwise.

-

Causality: The acid protonates the imine, drastically increasing its electrophilicity just prior to the introduction of the isocyanide nucleophile.

-

Action: Stir the mixture at room temperature for 12–24 hours.

-

-

Acid-Base "Catch-and-Release" Workup:

-

Action: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (15 mL) and extract with 1.0 M HCl aqueous solution (3 × 10 mL).

-

Validation Check (Catch): The desired Ugi product (containing the basic pyridine ring) will protonate and partition into the aqueous phase. Unreacted carboxylic acid, aldehyde, and neutral byproducts will remain in the organic phase. Discard the Ethyl Acetate layer.

-

Action: Cool the aqueous phase to 0 °C and carefully basify to pH 8–9 using saturated aqueous NaHCO₃. Extract the cloudy aqueous layer with fresh Ethyl Acetate (3 × 15 mL).

-

Validation Check (Release): The product is now neutralized and moves back to the organic layer. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the highly pure Ugi adduct.

-

Protocol B: General Procedure for the Passerini-3CR

Objective: Synthesis of an α-acyloxy amide.

-

Hydrogen-Bond Complexation:

-

Action: Dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 3.0 mL). Stir at room temperature for 10 minutes.

-

Causality: DCM provides the apolar environment necessary for the aldehyde and acid to form the requisite pre-transition state hydrogen-bonded dimer.

-

-

Isocyanide Insertion:

-

Action: Add 3-(isocyanomethyl)pyridine (1.0 mmol) to the solution. Stir at room temperature for 24 hours.

-

Validation Check: Monitor by TLC (typically 50:50 EtOAc/Hexanes). The isocyanide spot (often detectable by its distinct odor and UV activity) should disappear, replaced by a highly UV-active product spot.

-

-

Workup:

-

Action: Because the Passerini product lacks the secondary basic amine often found in Ugi products, rely strictly on the pyridine moiety for the acid-base extraction described in Protocol A, Step 3.

-

References

- Source: Frontiers in Chemistry (Hosted via CORE)

- Source: Molecules (Hosted via ResearchGate)

- A Comparative Guide to Isocyanide Reagents in Multicomponent Synthesis of Peptidomimetics Source: Benchchem URL

- Source: International Journal of Innovative Science and Research Technology (IJISRT)

- Isocyanide Multicomponent Reactions on Solid-Phase-Coupled DNA Oligonucleotides for Encoded Library Synthesis Source: ACS Combinatorial Science URL

Sources

3-Isocyanatopyridine as a building block in medicinal chemistry